molecular formula C10H13N3O6 B7797597 Isopropylamine, 3,5-dinitro-benzoate

Isopropylamine, 3,5-dinitro-benzoate

Cat. No.: B7797597
M. Wt: 271.23 g/mol
InChI Key: OLWFAYZQUIYVKT-UHFFFAOYSA-N
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Description

Isopropylamine, 3,5-dinitro-benzoate is a chemical compound with the molecular formula C10H13N3O6 and a molecular weight of 271.232 g/mol. This compound is known for its unique structure, which includes an isopropylamine group attached to a 3,5-dinitrobenzoate moiety. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropylamine, 3,5-dinitro-benzoate typically involves the reaction of isopropylamine with 3,5-dinitrobenzoic acid. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethyl acetate, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Isopropylamine, 3,5-dinitro-benzoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of different isomers or derivatives of the original compound.

Scientific Research Applications

Isopropylamine, 3,5-dinitro-benzoate is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which isopropylamine, 3,5-dinitro-benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3,5-Dinitrobenzoic acid

  • 3,5-Dinitrobenzyl alcohol

  • 3,5-Dinitrobenzylamine

Properties

IUPAC Name

3,5-dinitrobenzoic acid;propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6.C3H9N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-3(2)4/h1-3H,(H,10,11);3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWFAYZQUIYVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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